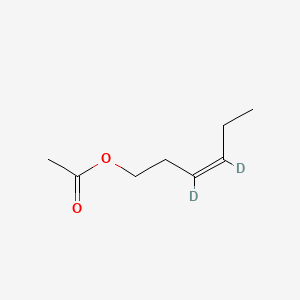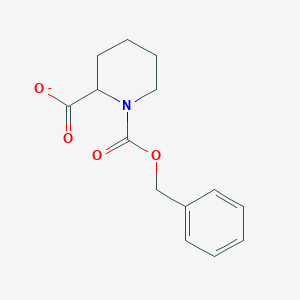
cis-3-Hexenyl Acetate-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-Hexenyl Acetate-d2: is a deuterated analog of cis-3-Hexenyl Acetate, a volatile aroma compound naturally found in virgin olive oil and Jasminum sambac flower . It is commonly used as a flavoring agent in the food and cosmetics industries . The deuterated version, this compound, is often used in scientific research for tracing and quantification purposes due to its stable isotope labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl Acetate-d2 typically involves the esterification of cis-3-Hexen-1-ol with acetic acid in the presence of a deuterium source. The reaction is catalyzed by strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or chromatography techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: cis-3-Hexenyl Acetate-d2 undergoes various chemical reactions, including:
Reduction: Can be reduced to cis-3-Hexen-1-ol using reducing agents like lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Ozone (O3), hydroxyl radicals (OH), and nitric oxide (NO) under atmospheric conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, organic peroxides.
Reduction: cis-3-Hexen-1-ol.
Substitution: Corresponding substituted esters.
Aplicaciones Científicas De Investigación
cis-3-Hexenyl Acetate-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mecanismo De Acción
The mechanism of action of cis-3-Hexenyl Acetate-d2 involves its interaction with various molecular targets and pathways. In atmospheric chemistry, it reacts with oxidants like ozone and hydroxyl radicals, leading to the formation of secondary organic aerosols . In biological systems, it can activate signaling pathways related to plant defense mechanisms by inducing the production of volatile organic compounds that attract natural predators of herbivores .
Comparación Con Compuestos Similares
cis-3-Hexenyl Acetate-d2 can be compared with other similar compounds such as:
cis-3-Hexenyl Acetate: The non-deuterated version, commonly used in flavors and fragrances.
cis-3-Hexenyl Formate: Another ester with similar aroma properties but different reactivity.
cis-3-Hexenyl Isobutyrate: A structurally similar compound with different ester groups, leading to variations in volatility and aroma.
Uniqueness: The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracing and quantification in scientific studies. This makes it a valuable tool in research applications where understanding the fate and transformation of the compound is crucial .
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
[(Z)-3,4-dideuteriohex-3-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h4-5H,3,6-7H2,1-2H3/b5-4-/i4D,5D |
Clave InChI |
NPFVOOAXDOBMCE-IMZGHRNZSA-N |
SMILES isomérico |
[2H]/C(=C(\[2H])/CCOC(=O)C)/CC |
SMILES canónico |
CCC=CCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester](/img/structure/B12368641.png)

![(1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol](/img/structure/B12368647.png)
![5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B12368662.png)





![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate](/img/structure/B12368714.png)

![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)
